An In-depth Technical Guide to the Structural Analysis of Methyl (3S)-3-amino-3-phenylpropanoate
An In-depth Technical Guide to the Structural Analysis of Methyl (3S)-3-amino-3-phenylpropanoate
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Methyl (3S)-3-amino-3-phenylpropanoate, a key chiral building block, presents a case study in the rigorous application of modern analytical techniques. This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself. Herein, we move beyond the "what" and delve into the "why," explaining the rationale behind experimental choices and building a self-validating framework for the complete structural elucidation of this critical compound.
Foundational Profile: Physicochemical Properties
Before any analysis, a foundational understanding of the target molecule's properties is essential. These values inform sample preparation, technique selection, and data interpretation. Methyl (3S)-3-amino-3-phenylpropanoate is a chiral ester widely used in organic synthesis.[1] Its utility as a precursor, particularly in the synthesis of chiral drugs, makes its unambiguous identification paramount.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |
| Molecular Weight | 179.22 g/mol | [1][5] |
| IUPAC Name | methyl (3S)-3-amino-3-phenylpropanoate | [4] |
| CAS Number | 37088-66-7 | [1] |
| Appearance | Pale Yellow Low Melting Solid | [1] |
| Boiling Point | 283.0±28.0 °C (Predicted) | [6] |
| Density | 1.098±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [6] |
| Storage | Store in freezer, under -20°C, in an inert atmosphere | [1][6] |
A brief note on synthesis: This compound is often synthesized via the esterification of 3-amino-3-phenylpropionic acid.[3] Awareness of the synthetic route is crucial as it provides insight into potential impurities (e.g., unreacted starting material, di-acylated byproducts) that must be screened for during analysis.
Core Structural Elucidation: A Multi-Technique Approach
No single technique can provide a complete structural picture. A robust analysis relies on the orthogonal and complementary data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Expertise & Causality: We employ a suite of NMR experiments not just for confirmation, but for unambiguous assignment. A simple 1D proton spectrum is insufficient for absolute confidence; it is the correlation between proton and carbon signals in 2D spectra that provides a self-validating dataset.
-
Sample Preparation: Accurately weigh 5-10 mg of methyl (3S)-3-amino-3-phenylpropanoate.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets of the aromatic and methylene protons.
-
Experiments: Perform ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) experiments.
-
¹H NMR Spectrum: The proton NMR spectrum provides the first detailed look at the molecule's hydrogen environments.
-
δ ~7.2-7.4 ppm (multiplet, 5H): These signals correspond to the five protons of the monosubstituted phenyl ring.
-
δ ~4.2-4.4 ppm (triplet/dd, 1H): This is the crucial methine proton (CH) at the C3 chiral center, coupled to the adjacent C2 methylene protons.
-
δ ~3.6-3.7 ppm (singlet, 3H): A sharp singlet representing the three equivalent protons of the methyl ester (OCH₃) group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
δ ~2.7-2.9 ppm (doublet of doublets, 2H): These are the diastereotopic protons of the methylene group (CH₂) at C2. They are chemically non-equivalent due to the adjacent chiral center.
-
δ ~1.8-2.2 ppm (broad singlet, 2H): This broad signal corresponds to the primary amine (NH₂) protons. The chemical shift can be variable and the signal may exchange with D₂O.
-
-
¹³C NMR Spectrum: This spectrum confirms the carbon backbone.[7]
-
δ ~172 ppm: Ester carbonyl carbon (C=O).
-
δ ~140-145 ppm: Quaternary aromatic carbon (ipso-carbon).
-
δ ~126-129 ppm: Aromatic CH carbons.
-
δ ~51-53 ppm: Methyl ester carbon (OCH₃).
-
δ ~50-55 ppm: Methine carbon at the chiral center (C3).
-
δ ~40-45 ppm: Methylene carbon (C2).
-
-
2D NMR (COSY & HSQC): These experiments validate the assignments made from 1D spectra.
-
COSY: Will show a clear correlation between the C3 methine proton (~4.3 ppm) and the C2 methylene protons (~2.8 ppm), confirming their connectivity.
-
HSQC: Provides a direct correlation map between each proton and the carbon it is attached to, leaving no ambiguity in assignment. For example, it will link the signal at ~4.3 ppm to the carbon at ~52 ppm.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and offers corroborating structural evidence through fragmentation analysis.
Expertise & Causality: We typically use Electrospray Ionization (ESI) for this molecule. ESI is a soft ionization technique that is ideal for polar, non-volatile compounds like amino acid esters, as it minimizes fragmentation and provides a strong signal for the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode.
-
High-Resolution MS (HRMS): For definitive formula confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).
-
Molecular Ion: The primary signal will be the protonated molecular ion [M+H]⁺ at m/z 180.2. HRMS would confirm the elemental composition as C₁₀H₁₄NO₂⁺.
-
Key Fragments: The fragmentation pattern provides a structural fingerprint. Common fragments include:
-
m/z 120: Loss of the carbomethoxy group (•COOCH₃).
-
m/z 106: Represents the [C₆H₅-CH-NH₂]⁺ fragment, a characteristic cleavage for this structure.
-
m/z 91: The tropylium ion, characteristic of a benzyl moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
~3400-3300 cm⁻¹: Two distinct bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching from the aliphatic portions (CH and CH₂).
-
~1735 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester group.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1200-1150 cm⁻¹: C-O stretching of the ester.
Stereochemical Integrity: The Chiral Question
Confirming the absolute configuration and enantiomeric purity is arguably the most critical part of the analysis for a chiral molecule intended for pharmaceutical use. Biological systems are exquisitely stereoselective, and the presence of the incorrect enantiomer can lead to inactivity or adverse effects.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Trustworthiness: Chiral HPLC is the definitive method for quantifying enantiomeric purity. The protocol must be self-validating, which means it should be capable of separating the (3S) enantiomer from its (3R) counterpart. Therefore, method development should ideally be performed using a racemic standard to prove its separatory power.
Caption: Logical workflow for chiral HPLC method development.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP. These are highly effective for separating enantiomers of amino acid derivatives.[10]
-
Mobile Phase: A typical starting condition is Hexane:Ethanol (90:10 v/v) with 0.1% diethylamine (DEA). DEA is added to improve the peak shape of the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of both the (3S) and (3R) enantiomers. Then, inject the sample of interest.
-
Calculation: Enantiomeric excess (% ee) is calculated as: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Integrated Analytical Framework
Caption: Integrated workflow for complete structural verification.
Conclusion
The structural analysis of methyl (3S)-3-amino-3-phenylpropanoate is a multi-faceted process that demands a logical and integrated application of modern analytical techniques. By combining the structural blueprint from NMR, the molecular formula from HRMS, functional group confirmation from FTIR, and definitive stereochemical validation from chiral HPLC, we can establish the identity, purity, and stereointegrity of this vital synthetic building block with the highest degree of scientific confidence. This guide provides the framework and the underlying rationale necessary for researchers to execute this analysis with expertise and trustworthiness.
References
-
LookChem. methyl 3-amino-3-phenylpropanoate|14898-52-3. [Link]
-
Chemdad Co., Ltd. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE. [Link]
-
PubChem, National Institutes of Health. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328. [Link]
-
PubChem, National Institutes of Health. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099. [Link]
-
PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]
-
Glisic, B. D., & Jarak, M. M. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(23), 5698. [Link]
-
Kim, K. R., et al. (2001). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. The Analyst, 126(10), 1717-1724. [Link]
-
Zhang, Y., et al. (2022). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Molecules, 27(15), 4930. [Link]
-
SpectraBase, John Wiley & Sons, Inc. 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
ChemSynthesis. methyl 3-amino-3-phenylpropanoate. [Link]
- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
-
ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. [Link]
-
Roy, D., & Sanyal, K. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 7(43), 37837-37845. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
-
Supporting Information. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]
-
Alam, S., & Lee, J. W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 62(3), 166-177. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl propanoate. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
MySkinRecipes. (S)-Methyl 3-amino-3-phenylpropanoate. [Link]
-
MassBank of North America. Spectrum HMDB0030060_c_ms_100516 for Methyl 3-phenylpropanoate. [Link]
-
SpectraBase, John Wiley & Sons, Inc. 3-Amino-3-(3-methylphenyl)-1-phenylprop-2-en-1-one - Optional[FTIR] - Spectrum. [Link]
-
Chiral Technologies. Amino Acid Database. [Link]
Sources
- 1. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 37088-66-7 CAS MSDS (METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
